Methyl 3-chloro-5-methoxy-pyrazine-2-carboxylate
Description
Properties
Molecular Formula |
C7H7ClN2O3 |
|---|---|
Molecular Weight |
202.59 g/mol |
IUPAC Name |
methyl 3-chloro-5-methoxypyrazine-2-carboxylate |
InChI |
InChI=1S/C7H7ClN2O3/c1-12-4-3-9-5(6(8)10-4)7(11)13-2/h3H,1-2H3 |
InChI Key |
RICJGPQTNNQMMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C(=N1)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Halogenation and Formation of 3-chloro-5-methylpyrazine-2-carboxylic acid
- The process begins with 3-hydroxy-5-methylpyrazine-2-carboxylic acid, which is treated with thionyl chloride in the presence of dimethylbenzene and N,N-dimethylformamide (DMF) as a catalyst.
- The reaction mixture is heated to 80°C and maintained for 6 hours to facilitate the substitution of the hydroxy group by chlorine, yielding 3-chloro-5-methylpyrazine-2-carboxylic acid.
- Post-reaction, the solvent is removed under reduced pressure, and the product is extracted and purified by recrystallization in water.
Esterification to Methyl 3-chloro-5-methylpyrazine-2-carboxylate
- The acid derivative is reacted with methanol under reflux conditions, often in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
- The reaction proceeds to convert the carboxylic acid group into the methyl ester, enhancing solubility and reactivity for subsequent steps.
Methoxylation via Nucleophilic Aromatic Substitution
- The key step involves the substitution of the chlorine atom at position 5 by a methoxy group.
- This is typically achieved by reacting methyl 3-chloropyrazine-2-carboxylate with sodium methoxide or potassium tert-butoxide in a polar aprotic solvent such as DMF.
- The reaction is conducted at elevated temperatures (~110°C) for approximately 5 hours to ensure complete substitution.
- After completion, the reaction mixture is cooled, extracted with ethyl acetate, washed, dried, and purified to afford this compound with high purity.
Industrial Scale Considerations
Industrial production methods emphasize:
- Continuous flow reactors to improve reaction control and scalability.
- Catalyst optimization to enhance reaction rates and selectivity.
- Solvent recycling and waste treatment to minimize environmental impact.
- Purification techniques such as crystallization and vacuum distillation to achieve product purity ≥99% suitable for pharmaceutical intermediates.
Reaction Mechanism Insights
- The methoxylation step proceeds via nucleophilic aromatic substitution, where the methoxide ion attacks the electron-deficient pyrazine ring at the position bearing the chlorine substituent.
- The electron-withdrawing effect of the ester group at position 2 and the chlorine at position 3 activates the ring towards nucleophilic attack at position 5.
- The substitution is facilitated by the polar aprotic solvent which stabilizes the methoxide nucleophile and the transition state.
Comparative Data Table of Key Preparation Steps
| Parameter | Typical Conditions | Outcome/Notes |
|---|---|---|
| Halogenation | SOCl₂, DMF, 80°C, 6 h | High yield of 3-chloro derivative |
| Esterification | Methanol, reflux, acid catalyst | Efficient methyl ester formation |
| Methoxylation (Nucleophilic substitution) | Sodium methoxide, DMF, 110°C, 5 h | High purity this compound |
| Purification | Recrystallization, vacuum distillation | Product purity ≥99% |
| Industrial scale | Continuous flow, solvent recycling | Cost-effective, environmentally friendly |
Summary of Research Findings
- The preparation of this compound is well-established through halogenation, esterification, and nucleophilic substitution steps.
- Reaction conditions such as temperature, solvent choice, and base catalyst significantly influence yield and purity.
- The compound’s synthesis is adaptable to industrial scale with appropriate process optimization.
- The compound serves as a versatile intermediate in medicinal chemistry due to its reactive substituents.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-5-methoxy-pyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 3-chloro-5-methoxy-pyrazine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-5-methoxy-pyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Differences
The compound’s key differentiators from analogs lie in its substituent arrangement:
- Chlorine at position 3: Enhances electrophilicity, enabling nucleophilic substitution.
- Methoxy at position 5: Electron-donating effects modulate electronic density and steric hindrance.
- Methyl ester at position 2: Balances lipophilicity and metabolic stability.
Data Table: Comparison of Key Pyrazine Derivatives
*Calculated based on analogous compounds in evidence.
Research Findings and Key Differentiators
Physicochemical Properties
- Lipophilicity : The methoxy group increases polarity compared to methyl analogs (e.g., Methyl 3-chloro-5-methylpyrazine-2-carboxylate), reducing logP values .
- Solubility : Higher water solubility than ethyl ester analogs (e.g., Ethyl 3-chloro-5-methylpyrazine-2-carboxylate) due to the smaller ester group .
Biological Activity
Methyl 3-chloro-5-methoxy-pyrazine-2-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article discusses the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C7H8ClN3O3 and a molecular weight of approximately 202.59 g/mol. Its structure features a pyrazine ring with methoxy (-OCH₃) and chloro (-Cl) substitutions, which contribute to its unique chemical reactivity and biological properties. The presence of these functional groups allows for interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it has been shown to inhibit cytochrome P450 enzymes, particularly CYP1A2, which plays a critical role in drug metabolism. This inhibition can influence the pharmacokinetics of co-administered drugs, making it significant in drug development contexts.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial properties. Research has highlighted its potential efficacy against various microbial strains:
- Antimycobacterial Activity : The compound shows promise against Mycobacterium tuberculosis, a major pathogen responsible for tuberculosis. In vitro studies have indicated significant inhibition rates, suggesting potential as a therapeutic agent .
- Antifungal Activity : The compound also demonstrates antifungal properties, particularly against Trichophyton mentagrophytes, indicating its utility in treating fungal infections .
Enzyme Inhibition
The compound's interaction with cytochrome P450 enzymes suggests its potential as an enzyme inhibitor. This characteristic is crucial for understanding its role in drug interactions and metabolic pathways.
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activities of this compound:
- Antimycobacterial Evaluation : A study reported a minimal inhibitory concentration (MIC) of 6.25 µg/mL against Mycobacterium tuberculosis, comparable to established treatments .
- Antifungal Evaluation : In vitro tests showed moderate antifungal activity with MIC values indicating effectiveness against specific strains of fungi .
- Enzyme Interaction Studies : Research highlighted the compound's role as an inhibitor of CYP1A2, affecting drug metabolism significantly.
Comparative Analysis
The following table summarizes the biological activities and relevant findings associated with this compound compared to related compounds.
| Compound Name | Biological Activity | MIC (µg/mL) | Notes |
|---|---|---|---|
| This compound | Antimycobacterial | 6.25 | Effective against Mycobacterium tuberculosis |
| 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | Antimycobacterial | 6.25 | High activity against various mycobacterial strains |
| Methyl 3-amino-6-chloro-5-methoxypyrazine-2-carboxylate | Enzyme inhibitor | N/A | Inhibits cytochrome P450 enzymes |
Q & A
Basic: What are the standard synthetic routes for Methyl 3-chloro-5-methoxy-pyrazine-2-carboxylate, and how can reaction efficiency be optimized?
Methodological Answer:
The compound is synthesized via nucleophilic aromatic substitution. A representative procedure involves reacting methyl 3-chloropyrazine-2-carboxylate with substituted phenols in DMF at 110°C for 5 hours, using anhydrous potassium carbonate (2 equiv.) as a base. Post-reaction, the mixture is extracted with ethyl acetate, washed with brine, dried over Na₂SO₄, and purified via silica gel column chromatography . Efficiency can be improved by optimizing solvent polarity (e.g., switching to DMSO for higher dielectric constant), increasing reaction temperature (if thermally stable), or using microwave-assisted synthesis to reduce time. Monitoring via TLC ensures reaction completion .
Basic: Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies substitution patterns on the pyrazine ring. Methoxy groups resonate at ~3.9 ppm (¹H) and ~52 ppm (¹³C), while ester carbonyls appear at ~165–170 ppm (¹³C) .
- HPLC-MS: Reverse-phase C18 columns (acetonitrile/water gradient) with ESI-MS detect molecular ion peaks ([M+H]⁺) for purity assessment.
- Melting Point: Confirm crystalline purity via comparison with literature values (e.g., 167–171°C for related pyrazinecarboxylates) .
- X-ray Crystallography: Resolve solid-state conformation using SHELX software for hydrogen-bonding analysis (e.g., graph set descriptors for C=O⋯H interactions) .
Basic: What are the common functionalization strategies for modifying the pyrazine ring in this compound?
Methodological Answer:
- Nucleophilic Substitution: The 3-chloro group is reactive toward amines (e.g., hexylamine) or thiols under basic conditions (K₂CO₃/DMF) to form C–N or C–S bonds .
- Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids (Pd catalysis) can introduce aryl groups at the 5-methoxy position .
- Ester Hydrolysis: Treat with 2 N NaOH in methanol to yield the carboxylic acid derivative, enabling further conjugation (e.g., amide formation) .
Advanced: How can conflicting data in reaction yields or byproduct formation be systematically addressed?
Methodological Answer:
- Byproduct Identification: Use LC-MS or GC-MS to detect side products. For example, incomplete substitution may leave residual 3-chloro groups, detectable via Cl⁻ ion chromatography .
- DoE (Design of Experiments): Vary parameters (solvent, temperature, stoichiometry) using a factorial design to identify critical factors. For instance, DMF vs. THF may alter nucleophilicity .
- Kinetic Analysis: Monitor reaction progress via in situ IR or Raman spectroscopy to optimize reaction time and minimize degradation .
Advanced: What computational approaches are suitable for predicting reactivity or supramolecular interactions?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to model transition states for substitution reactions (e.g., chloro vs. methoxy group activation energies) .
- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., DMF stabilization of charged intermediates) .
- Hirshfeld Surface Analysis: Predict crystal packing motifs (e.g., C–H⋯O interactions) using CrystalExplorer, validated against experimental XRD data .
Advanced: How does the compound’s solid-state structure influence its physicochemical properties?
Methodological Answer:
- Hydrogen-Bonding Networks: Graph set analysis (e.g., R₂²(8) motifs) reveals how C=O and N–H groups form dimers or chains, impacting solubility and melting points .
- Polymorphism Screening: Use solvent-drop grinding or temperature cycling to identify stable polymorphs with distinct dissolution rates .
- Hygroscopicity: Correlate crystal structure voids (via Mercury software) with moisture uptake, critical for storage stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
